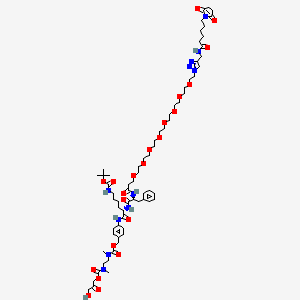
CL2 Linker
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
CL2 Linker is a cleavable linker used in antibody-drug conjugates (ADCs). It is designed to release the drug payload in response to specific stimuli, such as acidic environments or enzymatic activity. This property makes it highly valuable in targeted cancer therapies, where it can deliver cytotoxic agents directly to cancer cells while minimizing damage to healthy tissues .
Vorbereitungsmethoden
The synthesis of CL2 Linker involves several steps, including the formation of the core structure and the attachment of functional groups that enable its cleavability. The synthetic route typically includes:
Formation of the Core Structure: This involves the synthesis of the main backbone of the linker, which is usually a complex organic molecule.
Functionalization: The core structure is then functionalized with groups that allow for cleavability. This can include acid-labile groups, disulfide bonds, or enzyme-cleavable moieties.
Purification: The final product is purified using techniques such as chromatography to ensure high purity and stability
Analyse Chemischer Reaktionen
CL2 Linker undergoes various chemical reactions, primarily focused on its cleavability:
Acid Cleavage: In acidic environments, the linker can be cleaved, releasing the drug payload. This is particularly useful in targeting the acidic microenvironment of tumors.
Enzymatic Cleavage: Specific enzymes can cleave the linker, releasing the drug in targeted cells.
Reduction: The presence of disulfide bonds allows for reduction reactions, which can also trigger the release of the drug
Wissenschaftliche Forschungsanwendungen
CL2 Linker has a wide range of applications in scientific research:
Chemistry: It is used in the development of ADCs, which are a major focus in the field of targeted drug delivery.
Biology: Researchers use this compound to study cellular processes and drug delivery mechanisms.
Medicine: In clinical settings, this compound is used in the development of cancer therapies, providing a means to deliver cytotoxic agents directly to cancer cells.
Industry: The pharmaceutical industry utilizes this compound in the production of ADCs for cancer treatment
Wirkmechanismus
The mechanism of action of CL2 Linker involves its cleavability in response to specific stimuli:
Acidic Environment: In the acidic environment of tumors, the linker is cleaved, releasing the drug payload.
Enzymatic Activity: Enzymes present in target cells can cleave the linker, releasing the drug.
Reduction: Disulfide bonds in the linker can be reduced, triggering the release of the drug
Vergleich Mit ähnlichen Verbindungen
CL2 Linker is unique in its combination of cleavability and stability. Similar compounds include:
CL2A-SN-38: Similar in structure and function, but with slight variations in cleavability and stability.
Disulfide Cleavable Linkers: These linkers are cleaved by reduction reactions, similar to this compound.
Acid Cleavable Linkers: These linkers are cleaved in acidic environments, similar to this compound
Eigenschaften
Molekularformel |
C68H103N11O22 |
|---|---|
Molekulargewicht |
1426.6 g/mol |
IUPAC-Name |
(3-hydroxy-2-oxopropyl) N-[2-[[4-[[(2S)-2-[[(2S)-2-[3-[2-[2-[2-[2-[2-[2-[2-[2-[4-[[6-(2,5-dioxopyrrol-1-yl)hexanoylamino]methyl]triazol-1-yl]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanoylamino]-3-phenylpropanoyl]amino]-6-[(2-methylpropan-2-yl)oxycarbonylamino]hexanoyl]amino]phenyl]methoxycarbonyl-methylamino]ethyl]-N-methylcarbamate |
InChI |
InChI=1S/C68H103N11O22/c1-68(2,3)101-65(88)69-25-12-11-16-57(63(86)71-54-20-18-53(19-21-54)50-99-66(89)76(4)27-28-77(5)67(90)100-51-56(81)49-80)73-64(87)58(46-52-14-8-6-9-15-52)72-60(83)24-30-91-32-34-93-36-38-95-40-42-97-44-45-98-43-41-96-39-37-94-35-33-92-31-29-78-48-55(74-75-78)47-70-59(82)17-10-7-13-26-79-61(84)22-23-62(79)85/h6,8-9,14-15,18-23,48,57-58,80H,7,10-13,16-17,24-47,49-51H2,1-5H3,(H,69,88)(H,70,82)(H,71,86)(H,72,83)(H,73,87)/t57-,58-/m0/s1 |
InChI-Schlüssel |
BGFZCTPREVDQQQ-YQOHNZFASA-N |
Isomerische SMILES |
CC(C)(C)OC(=O)NCCCC[C@@H](C(=O)NC1=CC=C(C=C1)COC(=O)N(C)CCN(C)C(=O)OCC(=O)CO)NC(=O)[C@H](CC2=CC=CC=C2)NC(=O)CCOCCOCCOCCOCCOCCOCCOCCOCCN3C=C(N=N3)CNC(=O)CCCCCN4C(=O)C=CC4=O |
Kanonische SMILES |
CC(C)(C)OC(=O)NCCCCC(C(=O)NC1=CC=C(C=C1)COC(=O)N(C)CCN(C)C(=O)OCC(=O)CO)NC(=O)C(CC2=CC=CC=C2)NC(=O)CCOCCOCCOCCOCCOCCOCCOCCOCCN3C=C(N=N3)CNC(=O)CCCCCN4C(=O)C=CC4=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


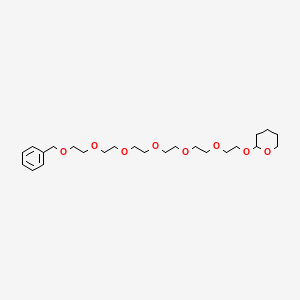
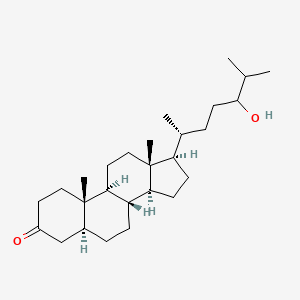
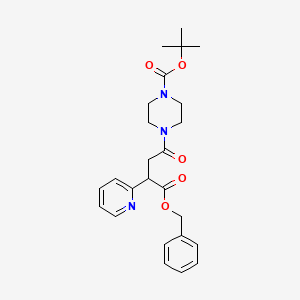

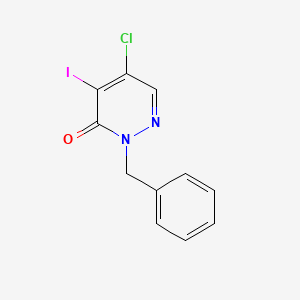

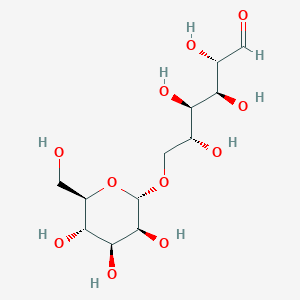
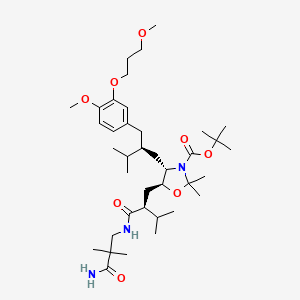
![2-Azetidinone, 3-[(1R)-1,2-dihydroxyethyl]-1-(4-fluorophenyl)-4-[4-(phenylmethoxy)phenyl]-, (3R,4S)-](/img/structure/B11828964.png)

![N-ethyl-N-[(Z)-(9-ethylcarbazol-3-yl)methylideneamino]aniline](/img/structure/B11828986.png)
![1-[Carboxy-(4-methylsulfanyl-phenyl)-methyl]-piperidine-3-carboxylic acid ethyl ester](/img/structure/B11828987.png)
![N-{[(2R,4aR,8aR)-2-methyl-1,2,4a,5,6,7,8,8a-octahydro-1,6-naphthyridin-8a-yl]methyl}aniline](/img/structure/B11828991.png)
![[(1R,6S)-1-methyl-3-azabicyclo[4.1.0]heptan-6-yl]methanol](/img/structure/B11828997.png)
